1-(6-((2-((4-chloro-2-fluorophenyl)amino)-2-oxoethyl)thio)pyrimidin-4-yl)-N-cyclopropyl-1H-pyrazole-3-carboxamide

Description

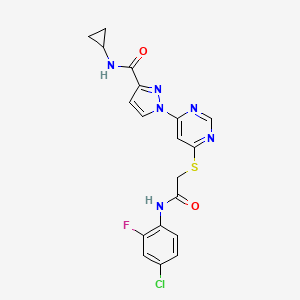

1-(6-((2-((4-Chloro-2-fluorophenyl)amino)-2-oxoethyl)thio)pyrimidin-4-yl)-N-cyclopropyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrimidine core linked to a pyrazole moiety via a thioether bridge. The pyrimidine ring is substituted with a 4-chloro-2-fluorophenyl group through an acetamide linkage, while the pyrazole is functionalized with a cyclopropyl carboxamide.

Properties

IUPAC Name |

1-[6-[2-(4-chloro-2-fluoroanilino)-2-oxoethyl]sulfanylpyrimidin-4-yl]-N-cyclopropylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN6O2S/c20-11-1-4-14(13(21)7-11)25-17(28)9-30-18-8-16(22-10-23-18)27-6-5-15(26-27)19(29)24-12-2-3-12/h1,4-8,10,12H,2-3,9H2,(H,24,29)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEAINISFGRHBQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=NN(C=C2)C3=CC(=NC=N3)SCC(=O)NC4=C(C=C(C=C4)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-((2-((4-chloro-2-fluorophenyl)amino)-2-oxoethyl)thio)pyrimidin-4-yl)-N-cyclopropyl-1H-pyrazole-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activity. This article reviews its synthesis, biological properties, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

This compound features several notable structural components:

- A pyrazole ring, which is known for its diverse pharmacological properties.

- A pyrimidine moiety linked through a thioether group, enhancing its biological interactions.

- A 4-chloro-2-fluorophenyl substitution, which may influence its binding affinity and selectivity towards biological targets.

Antitumor Activity

Research indicates that pyrazole derivatives, including the target compound, exhibit significant antitumor properties. These compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation. For example, pyrazole derivatives have demonstrated efficacy against the BRAF(V600E) mutation, a common driver in melanoma and other cancers .

Table 1: Antitumor Efficacy of Pyrazole Derivatives

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | BRAF(V600E) | 0.5 | |

| Compound B | EGFR | 1.2 | |

| Target Compound | Unknown | TBD | Current Study |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In vitro studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | Cytokine Inhibition (%) | Concentration (µM) | Reference |

|---|---|---|---|

| Compound C | TNF-α (76%) | 1 | |

| Target Compound | TBD | TBD | Current Study |

Antimicrobial Activity

In addition to antitumor and anti-inflammatory effects, pyrazole derivatives have shown antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell membranes, leading to cell lysis .

Case Studies

Several case studies have explored the biological activity of similar compounds:

- Case Study on Antitumor Activity : A study evaluated a series of pyrazole derivatives against multiple cancer cell lines. The results indicated that modifications in the substituents significantly affected the compounds' potency against tumor growth .

- Case Study on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in a carrageenan-induced edema model in mice. The results highlighted significant reductions in swelling and pain compared to control groups .

The biological activity of the target compound is likely mediated through:

- Receptor Modulation : Interaction with specific receptors involved in inflammatory and proliferative pathways.

- Enzyme Inhibition : Potential inhibition of enzymes like cyclooxygenases or lipoxygenases involved in inflammation.

Comparison with Similar Compounds

Compound 7b (1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexanecarboxylic Acid)

- Key Differences :

- Replaces the pyrimidine-thioether linkage with a cyclohexanecarboxylic acid group.

- Lacks the cyclopropyl carboxamide and 4-chloro-2-fluorophenyl substituents.

- Implications : The carboxylic acid group in 7b may enhance solubility but reduce membrane permeability compared to the target compound’s carboxamide .

Compound 10a (Methyl 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate)

- Key Differences: Substitutes pyrimidine with a chloroquinoline moiety. Features methoxy groups instead of the thioether and fluorophenyl groups.

- Implications: The quinoline core in 10a may confer distinct π-π stacking interactions, while the methoxy groups could alter electronic properties relative to the target compound’s electronegative chlorine and fluorine substituents .

Heterocyclic Carboxamide Derivatives

Example 62 (2-(1-(4-Amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one)

- Key Differences: Incorporates a chromenone ring system and pyrazolo[3,4-d]pyrimidine core. Uses a thiophene substituent instead of the pyrimidine-thioether linkage.

Compound 1099598-26-1 (4-Fluoro-N-[1-(1H-indol-3-ylmethyl)-2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]benzamide)

- Key Differences :

- Replaces the pyrimidine-pyrazole scaffold with a piperazinyl-indole system.

- Features a benzamide group instead of cyclopropyl carboxamide.

- Implications : The indole and piperazine groups may confer serotonin receptor affinity, diverging from the target compound’s likely kinase-targeting profile .

Substituent Effects on Physicochemical Properties

Notes:

- The target compound’s cyclopropyl carboxamide and thioether likely improve metabolic stability compared to ester-containing analogs like 10a.

- The 4-chloro-2-fluorophenyl group may enhance hydrophobic interactions in target binding relative to methoxy or thiophene substituents.

Q & A

Q. What are the key synthetic strategies for synthesizing 1-(6-((2-((4-chloro-2-fluorophenyl)amino)-2-oxoethyl)thio)pyrimidin-4-yl)-N-cyclopropyl-1H-pyrazole-3-carboxamide?

The synthesis typically involves multi-step reactions, including:

- Nucleophilic substitution for introducing the thioether linkage between pyrimidine and acetamide moieties.

- Amide coupling using reagents like EDCI/HOBt to attach the 4-chloro-2-fluorophenyl group to the ethylthio intermediate .

- Heterocycle formation via cyclocondensation for the pyrazole-carboxamide core.

Key solvents include DMF or dichloromethane, with reaction temperatures maintained between 0–80°C to prevent side reactions .

Q. What functional groups dictate the compound’s reactivity in biological systems?

Critical groups include:

- Amide bonds : Influence hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors).

- Chloro-fluorophenyl moiety : Enhances lipophilicity and target binding via halogen bonding .

- Pyrimidine-thioether linkage : Prone to oxidation, requiring stabilization in buffer systems during assays .

Q. How can researchers purify this compound to ≥95% purity?

- Column chromatography with silica gel and gradients of ethyl acetate/hexane (3:7 to 1:1) resolves polar byproducts.

- Recrystallization using ethanol/water mixtures improves crystallinity .

- HPLC with a C18 column and acetonitrile/water mobile phase confirms purity .

Q. What analytical techniques validate its structural integrity?

- NMR (¹H/¹³C): Confirms substitution patterns (e.g., pyrazole C-3 carboxamide at δ 160–165 ppm) .

- HRMS : Verifies molecular ion peaks (e.g., [M+H]+ at m/z 488.0823) .

- X-ray crystallography : Resolves conformational details of the pyrimidine-thioether linkage .

Q. What in vitro assays are suitable for initial biological screening?

- Enzyme inhibition assays : Use recombinant kinases or proteases to assess IC₅₀ values (e.g., ATP-binding site competition) .

- Cell viability assays (MTT/CTB): Test cytotoxicity in cancer cell lines (e.g., HepG2 or MCF-7) at 1–100 µM .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during scale-up?

- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent polarity, and catalyst loading .

- Flow chemistry : Continuous-flow reactors minimize side reactions in thioether formation, achieving >80% yield .

- In-line FTIR monitoring : Tracks intermediate formation in real time .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Q. What strategies validate structure-activity relationships (SAR) for this compound?

- Analog synthesis : Replace the cyclopropyl group with other substituents (e.g., methyl, isopropyl) to assess steric effects .

- Molecular docking : Compare binding poses in homology models of target proteins (e.g., kinase domains) .

- Free-energy perturbation (FEP) : Quantifies contributions of the 4-chloro-2-fluorophenyl group to binding affinity .

Q. How to address discrepancies between in vitro and in vivo efficacy data?

- Pharmacokinetic profiling : Measure plasma half-life (e.g., ~2–4 hours in rodents) and metabolite identification via LC-MS/MS .

- Tissue distribution studies : Use radiolabeled analogs to assess blood-brain barrier penetration .

- CYP450 inhibition assays : Identify metabolic liabilities (e.g., CYP3A4-mediated oxidation) .

Q. What methods optimize solubility for in vivo administration?

- Co-solvent systems : Use PEG-400/water (1:1) or cyclodextrin complexes for IP/IV dosing .

- Amorphous solid dispersion : Enhance bioavailability via spray-drying with HPMCAS .

Q. How to design studies for resolving off-target effects?

- Kinome-wide profiling : Use panels of 100+ kinases to identify selectivity outliers .

- Thermal shift assays : Detect binding to non-target proteins by monitoring Tm shifts .

- CRISPR-Cas9 knockout models : Validate target specificity in isogenic cell lines .

Methodological Notes

- Contradictions in evidence : Some synthetic protocols (e.g., thioether formation) recommend DMF , while others favor dichloromethane . Validate solvent compatibility with intermediates.

- Advanced SAR : The 4-chloro-2-fluorophenyl group’s role in target binding is context-dependent; prioritize proteome-wide profiling to avoid overinterpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.